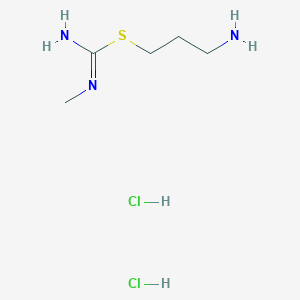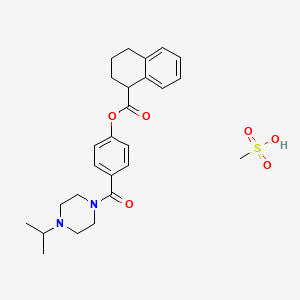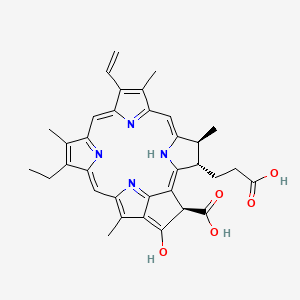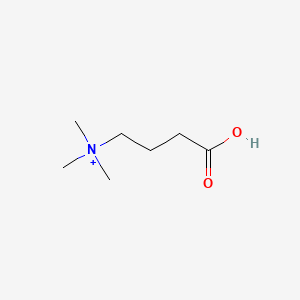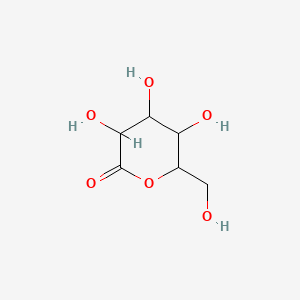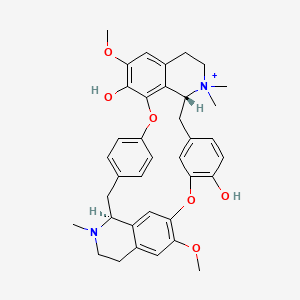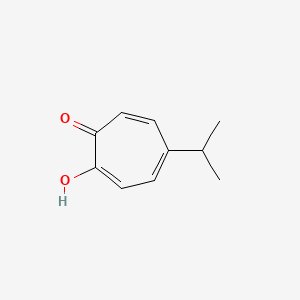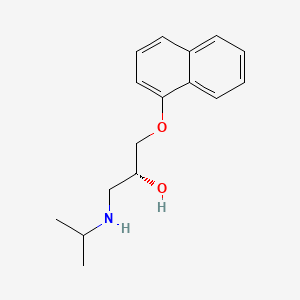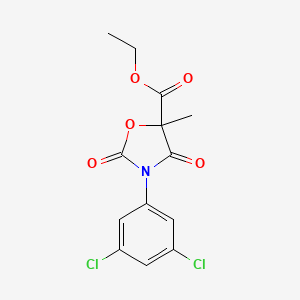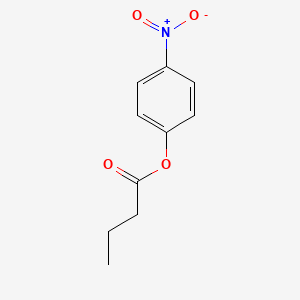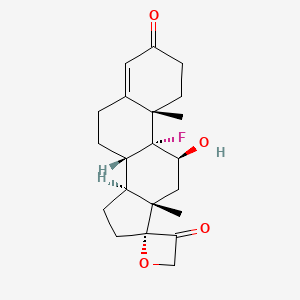
17,21-Epoxy-9-fluoro-11-hydroxypregn-4-ene-3,20-dione, (11beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 17,21-Epoxy-9-fluoro-11-hydroxypregn-4-ene-3,20-dione, (11beta)- involves several steps, typically starting from a suitable steroid precursor. The synthetic route includes:
Epoxidation: Introduction of the epoxy group at positions 17 and 21.
Fluorination: Addition of a fluorine atom at position 9.
Hydroxylation: Introduction of a hydroxyl group at position 11beta.
The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods may involve optimization of these steps to ensure high yield and purity .
Analyse Chemischer Reaktionen
17,21-Epoxy-9-fluoro-11-hydroxypregn-4-ene-3,20-dione, (11beta)- undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl groups to ketones.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Halogen atoms, such as fluorine, can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
17,21-Epoxy-9-fluoro-11-hydroxypregn-4-ene-3,20-dione, (11beta)- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.
Wirkmechanismus
The mechanism of action of 17,21-Epoxy-9-fluoro-11-hydroxypregn-4-ene-3,20-dione, (11beta)- involves its interaction with specific molecular targets, such as steroid receptors. It exerts its effects by binding to these receptors and modulating the expression of target genes. The pathways involved include the regulation of inflammatory responses and immune system modulation .
Vergleich Mit ähnlichen Verbindungen
17,21-Epoxy-9-fluoro-11-hydroxypregn-4-ene-3,20-dione, (11beta)- can be compared with other similar compounds, such as:
17α-Hydroxyprogesterone: Another steroid with hydroxylation at position 17 but lacking the epoxy and fluorine groups.
(11beta)-9-fluoro-11,17-dihydroxypregn-4-ene-3,20-dione: Similar in structure but with different functional groups at positions 11 and 17.
The uniqueness of 17,21-Epoxy-9-fluoro-11-hydroxypregn-4-ene-3,20-dione, (11beta)- lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity .
Eigenschaften
CAS-Nummer |
336-77-6 |
|---|---|
Molekularformel |
C21H27FO4 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11-hydroxy-10,13-dimethylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione |
InChI |
InChI=1S/C21H27FO4/c1-18-7-5-13(23)9-12(18)3-4-15-14-6-8-20(17(25)11-26-20)19(14,2)10-16(24)21(15,18)22/h9,14-16,24H,3-8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
NVDNCLODVOXYKU-BULBTXNYSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC45C(=O)CO5)C)O)F |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@]45C(=O)CO5)C)O)F |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC45C(=O)CO5)C)O)F |
| 336-77-6 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


